Cas no 1542900-42-4 (methyl 2-fluoro-5-iodo-3-methylbenzoate)

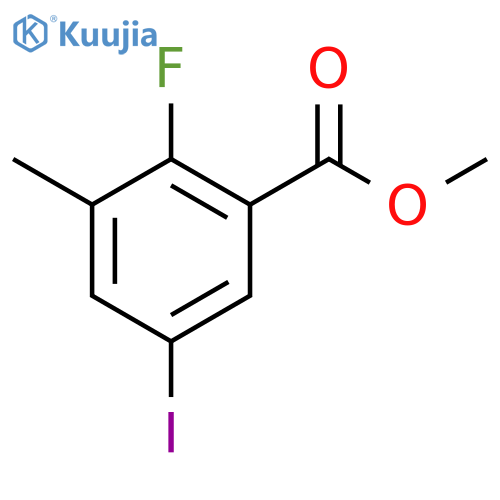

1542900-42-4 structure

商品名:methyl 2-fluoro-5-iodo-3-methylbenzoate

CAS番号:1542900-42-4

MF:C9H8FIO2

メガワット:294.06

CID:5076067

methyl 2-fluoro-5-iodo-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-fluoro-5-iodo-3-methylbenzoate

-

- インチ: 1S/C9H8FIO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3

- InChIKey: CLKGAVVOQADIIO-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(I)C=C(C)C=1F)(=O)OC

methyl 2-fluoro-5-iodo-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022IX1-1g |

methyl 2-fluoro-5-iodo-3-methylbenzoate |

1542900-42-4 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR022IX1-250mg |

methyl 2-fluoro-5-iodo-3-methylbenzoate |

1542900-42-4 | 95% | 250mg |

$500.00 | 2025-02-13 |

methyl 2-fluoro-5-iodo-3-methylbenzoate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

1542900-42-4 (methyl 2-fluoro-5-iodo-3-methylbenzoate) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬